(5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
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Overview
Description
. It is a derivative of artemisinin, a natural product isolated from the plant Artemisia annua. Dihydroartemisinin is used in the treatment of malaria, particularly for strains resistant to other antimalarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroartemisinin is synthesized from artemisinin through a reduction process. The reduction of artemisinin involves the use of sodium borohydride (NaBH4) in the presence of a solvent such as ethanol . The reaction proceeds under mild conditions, typically at room temperature, to yield dihydroartemisinin.
Industrial Production Methods
Industrial production of dihydroartemisinin follows a similar synthetic route but on a larger scale. The process involves the extraction of artemisinin from Artemisia annua, followed by its reduction using sodium borohydride. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydroartemisinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form artemisinin derivatives.
Reduction: Further reduction can yield more stable derivatives.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Artemisinin derivatives with enhanced stability.
Reduction: More stable dihydroartemisinin derivatives.
Substitution: Functionalized derivatives with improved pharmacological properties.
Scientific Research Applications
Dihydroartemisinin has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various artemisinin derivatives.
Biology: Studied for its effects on malaria parasites and other pathogens.
Medicine: Widely used in the treatment of malaria, particularly in combination therapies.
Industry: Employed in the production of antimalarial drugs and other pharmaceuticals
Mechanism of Action
Dihydroartemisinin exerts its antimalarial effects through the generation of reactive oxygen species (ROS) within the malaria parasite. The compound interacts with heme, a byproduct of hemoglobin digestion by the parasite, leading to the formation of ROS. These reactive species cause oxidative damage to the parasite’s cellular components, ultimately leading to its death . The primary molecular target is the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) of the parasite .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of dihydroartemisinin.
Arteether: An ethyl ether derivative of dihydroartemisinin.
Uniqueness
Dihydroartemisinin is unique due to its high potency and rapid action against malaria parasites. Compared to artemisinin, it has improved solubility and bioavailability. Its derivatives, such as artemether and arteether, offer additional benefits in terms of pharmacokinetics and therapeutic efficacy .
Properties
Molecular Formula |
C15H24O5 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12?,13-,14?,15-/m1/s1 |
InChI Key |
BJDCWCLMFKKGEE-BEGURQKRSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@H](C(O[C@H]3[C@@]24C1CCC(O3)(OO4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Origin of Product |
United States |
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